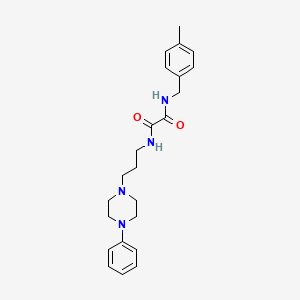
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The compound also contains an oxalamide group, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as N’-[(4-methylphenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of piperazine, such as this one, exhibit strong antibacterial and antifungal properties. These properties make it a candidate for developing new antibiotics and antifungal medications .
Anticancer Properties
Studies have explored the anticancer potential of piperazine derivatives. This compound has been investigated for its ability to inhibit the growth of cancer cells. Its mechanism involves interfering with cell division and inducing apoptosis in cancerous cells, making it a promising candidate for cancer therapy .
Antiviral Applications
The compound has been studied for its antiviral properties. Piperazine derivatives have shown efficacy against a range of viruses, including influenza and Coxsackie viruses. This makes it a potential candidate for developing antiviral drugs .
Neuropharmacological Uses
Piperazine derivatives are known for their effects on the central nervous system. This compound has been researched for its potential use in treating neurological disorders such as anxiety, depression, and schizophrenia. Its ability to interact with neurotransmitter receptors is a key aspect of its neuropharmacological applications .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It has been studied for its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases .
Antioxidant Activity
The compound has been investigated for its antioxidant properties. Studies suggest that it can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Antimalarial Potential
Piperazine derivatives have been explored for their antimalarial properties. This compound has shown promise in inhibiting the growth of Plasmodium species, the parasites responsible for malaria. This makes it a potential candidate for developing new antimalarial drugs .
Antipsychotic Applications
The compound has been studied for its potential use as an antipsychotic agent. Its ability to modulate neurotransmitter activity in the brain suggests that it could be effective in treating psychotic disorders such as schizophrenia .
Mechanism of Action
Target of Action
The primary target of N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action is similar to that of other acetylcholinesterase inhibitors (AChEIs), which are often used in the treatment of Alzheimer’s disease (AD) .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain . This increase can enhance cholinergic neurotransmission, which is important for learning and memory . Therefore, the compound may affect the cholinergic pathway and its downstream effects.
Result of Action
The inhibition of AChE by N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can lead to an increase in acetylcholine levels in the brain . This increase can enhance cholinergic neurotransmission, potentially improving learning and memory . Therefore, the compound may have potential therapeutic applications in conditions characterized by cognitive decline, such as Alzheimer’s disease .
properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-19-8-10-20(11-9-19)18-25-23(29)22(28)24-12-5-13-26-14-16-27(17-15-26)21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRGDYBECZVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)

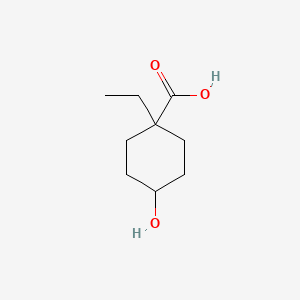
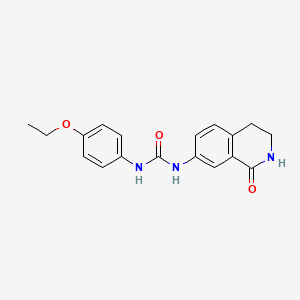
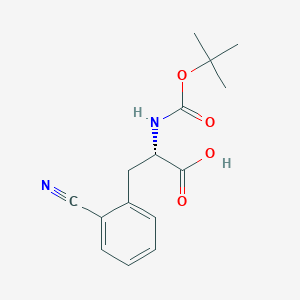

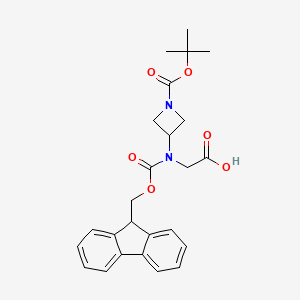
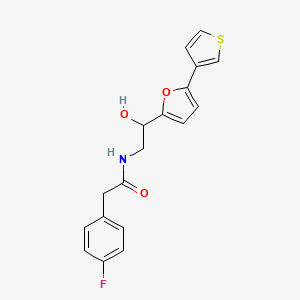
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
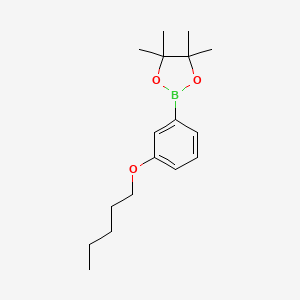

![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)